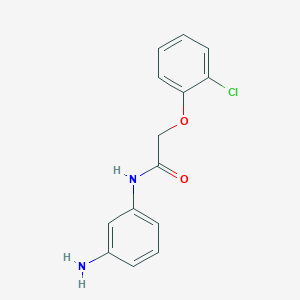![molecular formula C15H16N2 B1317931 4-[3,4-Dihydro-1(2H)-quinolinyl]aniline CAS No. 861038-20-2](/img/structure/B1317931.png)
4-[3,4-Dihydro-1(2H)-quinolinyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-[3,4-Dihydro-1(2H)-quinolinyl]aniline” is a chemical compound with the molecular formula C15H16N2 . It is used in various chemical reactions and has potential applications in different fields.
Synthesis Analysis
The synthesis of compounds similar to “4-[3,4-Dihydro-1(2H)-quinolinyl]aniline” has been reported in the literature. For instance, 3,4-dihydroisoquinolin-1(2H)-one derivatives were synthesized using the Castagnoli–Cushman reaction . This reaction is a cyclization reaction of 2-aminobenzylamines with α-oxoketene dithioacetals .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[3,4-Dihydro-1(2H)-quinolinyl]aniline” can be inferred from its molecular formula C15H16N2 . Detailed properties such as melting point, boiling point, and density would require experimental determination .科学的研究の応用
Synthesis of Potential Rho-Kinase Inhibitors
A study by Letellier et al. (2008) discussed the synthesis of substituted 4,4-dimethyl-3,4-dihydro-1H-quinolin-2-one, derived from the reaction of 3,3-dimethylacryloyl chloride with aniline. This research aimed at investigating the potential of these compounds as Rho-kinase inhibitors, which are important in arterial hypertension management (Letellier et al., 2008).
Synthesis of Dibenzo[b,h][1,6]naphthyridin-5,6-diones
Research by Sekar and Prasad (1999) explored the synthesis of various quinolinone derivatives through the reaction of diethyl 2-(3'-methyl-but-2'-enyl) malonate with anilines. This work contributes to the field of natural product synthesis, particularly focusing on derivatives with potential pharmacological applications (Sekar & Prasad, 1999).
Synthesis of 6-Amino-3,4-dihydro-2(1H)-quinolinone
Wu Chun (2004) synthesized Amino-3,4-dihydro-2(1H)-quinolinone from aniline and 3-chloropropionylchloride. This synthesis involved condensation and cyclization, yielding a compound with potential relevance in various chemical and pharmacological applications (Wu Chun, 2004).
Development of Polyamides with Quinolinyl Aniline Pendant Group
A study by Ghaemy and Bazzar (2010) focused on synthesizing a novel diamine monomer with a pendant 4-(quinolin-8-yloxy) aniline group. This research is significant for the development of soluble and thermally stable polyamides with potential applications in material science (Ghaemy & Bazzar, 2010).
Synthesis and Applications in Antimalarial Research
Gupta and Prabhakar (2006) analyzed antimalarial agents, focusing on the structure-activity relations of 7-chloro-4-(3',5'-disubstituted anilino)quinolines. This study contributes to the understanding of molecular structures in antimalarial drugs, highlighting the importance of electron-rich centers for enhanced activity (Gupta & Prabhakar, 2006).
特性
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2/c16-13-7-9-14(10-8-13)17-11-3-5-12-4-1-2-6-15(12)17/h1-2,4,6-10H,3,5,11,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYBMPFGRJVRBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3=CC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3,4-Dihydro-1(2H)-quinolinyl]aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

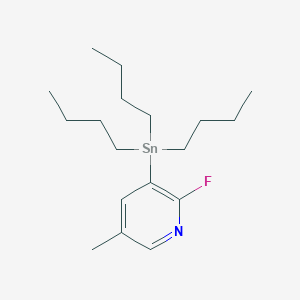
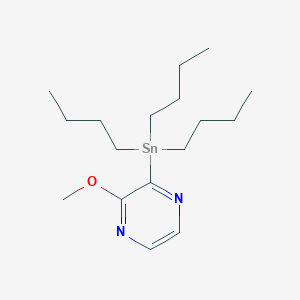
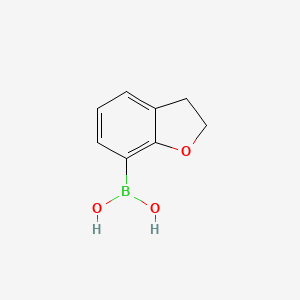
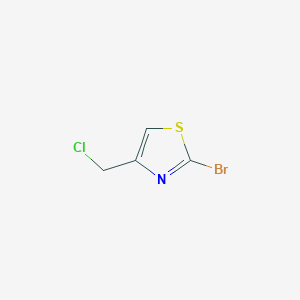
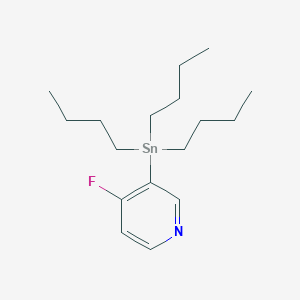
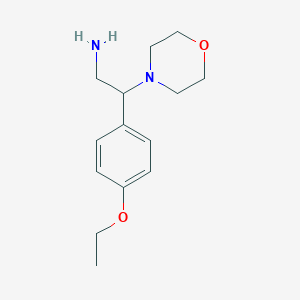
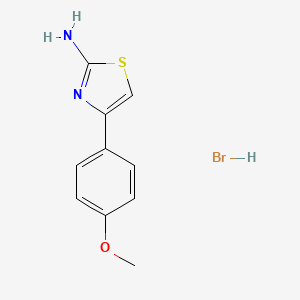
![4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid](/img/structure/B1317887.png)
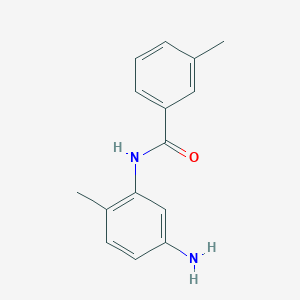

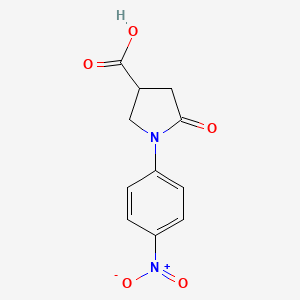
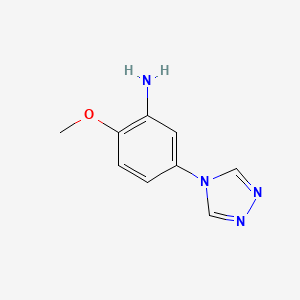
![6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine](/img/structure/B1317897.png)
